molecular formula C10H7N3O B12348167 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo-

2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo-

Cat. No.: B12348167
M. Wt: 185.18 g/mol
InChI Key: LOLHLJPDHIXFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its fused benzene and pyrimidine rings, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its biological activity and potential therapeutic benefits .

Chemical Reactions Analysis

2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- undergoes various chemical reactions, including:

Scientific Research Applications

2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- can be compared with other quinazoline derivatives such as:

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(4-oxo-4aH-quinazolin-2-yl)acetonitrile

InChI

InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4,7H,5H2

InChI Key

LOLHLJPDHIXFNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=NC2=O)CC#N)C=C1

Origin of Product

United States

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